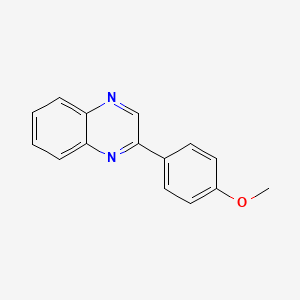

2-(p-甲氧基苯基)喹喔啉

描述

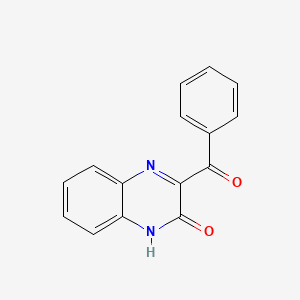

2-(p-Methoxyphenyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles .

Synthesis Analysis

Quinoxaline can be synthesized from the condensation of 3-hydroxy-2-oxo quinoxaline with 2,3-unsaturated carbonyl compounds under different conditions . The structure of the prepared compounds was elucidated on the bases of IR, 1H NMR, 13C NMR, mass and elemental analyses . Addition of quinoxaline to 2,3-dicarbonyl compounds in dimethyl formamide in the presence of triethylamine as catalyst under reflux led to the formation of ethyl 3-(3-hydroxy-2-oxoquinoxalin-1-yl)-3-aryl-2-cyanoacrylate .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis

Quinoxaline and its analogues can be formed by reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) . One study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Physical And Chemical Properties Analysis

Quinoxaline is typically a colorless to pale-yellow solid at room temperature. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .科学研究应用

抗菌应用

2-(p-甲氧基苯基)喹喔啉及其衍生物已被研究其抗菌性能。例如,Alavi 等人。(2017) 研究了各种喹喔啉的合成,包括衍生自 2-(4-甲氧基苯基)-喹喔啉的喹喔啉,并评估了它们对金黄色葡萄球菌属和结肠杆菌的抗菌活性 (Alavi 等人,2017)。此外,Soliman (2013) 合成了系列喹喔啉 1,4-二-N-氧化物,包括 3-氨基-N-(4-甲氧基苯基)-2-喹喔啉甲酰胺 1,4-二-N-氧化物,显示出显著的抗菌和抗真菌活性 (Soliman,2013)。

太阳能和染料合成应用

喹喔啉衍生物已被探索其在太阳能应用中的潜力。Sharma 等人。(1988) 研究了 2-(2'-甲氧基苯基)喹喔啉的紫外和荧光特性,以将其用作太阳能收集器中的发光染料 (Sharma 等人,1988)。在类似的背景下,Kitazawa 等人。(2012) 合成了基于喹喔啉的 π 共轭供体聚合物,包括具有对甲氧基苯基基团的衍生物,用于聚合物太阳能电池 (Kitazawa 等人,2012)。Rangnekar 和 Tagdiwala (1987) 探索了由 6-氨基-2-甲氧基-喹喔啉合成的偶氮染料,用作聚酯纤维的分散染料,突出了该化合物在染料合成中的多功能性 (Rangnekar 和 Tagdiwala,1987)。

抗肿瘤和抗菌剂

2-(对甲氧基苯基)喹喔啉衍生物作为抗肿瘤剂的潜力已得到研究。Gobouri (2020) 合成了 N-取代喹喔啉衍生物,包括具有对甲氧基苯基基团的化合物,并评估了它们对各种癌细胞系的抗癌活性,显示出显着的抗肿瘤潜力 (Gobouri,2020)。此外,Kumar 等人。(2014) 设计并合成了含有吡唑啉残基的新型喹喔啉衍生物,包括具有 4-甲氧基苯基基团的衍生物,并评估了它们的抗菌活性,发现它们对各种细菌和真菌菌株有效 (Kumar 等人,2014)。

光学和形态学研究

喹喔啉衍生物已被研究其光学特性和形态特征。Rajalakshmi 和 Palanisami (2020) 研究了 Y 形三氟甲基取代的喹喔啉,包括 2,3-双(4-甲氧基苯基)-6-(三氟甲基)喹喔啉,以了解其光学特性和聚集诱导发射 (AIE) 特性 (Rajalakshmi 和 Palanisami,2020)。

杀虫剂活性

喹喔啉衍生物也因其杀虫剂活性而受到研究。Liu 等人。(2020) 合成了新型喹喔啉衍生物,并评估了它们的除草剂、杀菌剂和杀虫剂活性,显示出广谱功效 (Liu 等人,2020)。

作用机制

安全和危害

Quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

Quinoxaline derivatives have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

属性

IUPAC Name |

2-(4-methoxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSAWQUXLOIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198245 | |

| Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5021-46-5 | |

| Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B3352627.png)

![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)

![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)

![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)

![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)